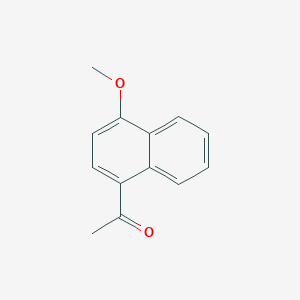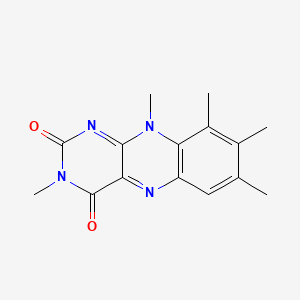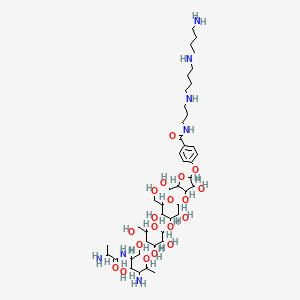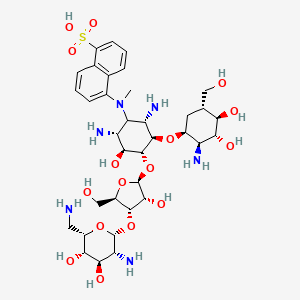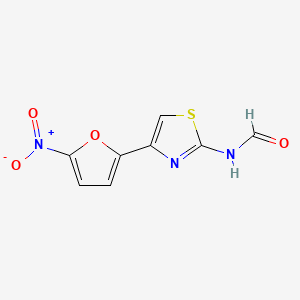
Cobalt(II) acetate
Übersicht
Beschreibung
Cobalt(II) acetate is a cobalt salt in which the cobalt metal is in the +2 oxidation state and the counter-anion is acetate. It is a cobalt salt and an acetate salt.
Cobalt acetate is a red-violet crystalline solid. Vinegar-like odor. (USCG, 1999)
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Tri-nuclear Cobalt(II) Cluster Synthesis : Cobalt(II) acetate is used in synthesizing tri-nuclear cobalt(II) clusters, which have applications in spectroscopic studies. The clusters show unique structural properties, including five- and six-coordinated geometries and the formation of Co-O-C-O-Co bridges (Dong et al., 2008).
- Cobalt(II) Complexes with Magnetic Anisotropy : In another study, this compound reacted with specific ligands to form a dinuclear complex exhibiting strong magnetic anisotropy, important in magnetic studies (Petit et al., 2007).
Nanomaterials and Catalysis
- Nanofiber Production : this compound is utilized in the electrospinning technique to produce cobalt oxides (CoO and Co3O4) nanofibers. These have applications in fields like materials science and optics (Barakat et al., 2008).
- Catalysis in Oxidative Esterification : It serves as a precursor for cobalt-based catalysts used in oxidative esterification of alcohols to esters, a process important in organic synthesis (Jagadeesh et al., 2013).
Energy and Environmental Applications
- Supercapacitor Electrode Synthesis : this compound is used in plasma spray techniques to create nanostructured Co3O4 electrodes for supercapacitor applications. This highlights its role in energy storage technologies (Tummala et al., 2012).
- Cobalt Recovery and Energy Production : It plays a role in biocathode microbial electrolysis cells for cobalt recovery and simultaneous production of methane and acetate, indicating its environmental and energy significance (Huang et al., 2014).
Molecular Electronics and Sensing
- Molecular Transistor Analysis : this compound is analyzed in the creation of molecular transistors, demonstrating its potential in nanoelectronics (Perrine & Dunietz, 2008).
- Fluorescent Chemosensor Development : A cobalt(II) coordination polymer, synthesized using this compound, acts as a dual-responsive fluorescent chemosensor for acetylacetone and Cr2O72-, illustrating its use in chemical sensing (Xiao et al., 2019).
Polymer Science
- Radical Polymerization Mediator : this compound mediates the radical polymerization of vinyl acetate, aiding in the macromolecular engineering of polymers (Debuigne et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Cobalt acetate, also known as Cobalt(II) acetate, is the cobalt salt of acetic acid . It is commonly found as the tetrahydrate Co(CH3CO2)2·4H2O . It is primarily used as a catalyst and is a precursor to various oil drying agents . It is also a widely used source of cobalt in the synthesis of materials, catalysts, and complexes .
Mode of Action
Cobalt acetate interacts with its targets in a variety of ways. For instance, it can catalyze the transformation of certain imines . In the presence of cobalt(II) chloride, it can undergo reactions with hemisalen-type ligands . It also plays a role in the oxidation of cobalt .
Biochemical Pathways
Cobalt acetate affects several biochemical pathways. It is involved in the synthesis of materials and complexes . It also plays a role in the formation of acetyl-CoA, which is a key molecule in metabolism . Acetate, the anion in cobalt acetate, is involved in various metabolic processes, including lipid synthesis and energy derivation .
Pharmacokinetics
It is known that cobalt salts, including cobalt acetate, are soluble in water , which suggests they could be readily absorbed and distributed in the body. The lethal dose (LD50) for cobalt acetate is 503 mg/kg (oral, rat) , indicating its potential toxicity at high doses.
Result of Action
The molecular and cellular effects of cobalt acetate’s action are diverse. It has been shown to have cytotoxic effects towards certain cancer cell lines . Moreover, it is involved in the formation of acetyl-CoA, a central molecule in many biochemical pathways .
Action Environment
The action, efficacy, and stability of cobalt acetate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its reactivity and effectiveness . Furthermore, its impact on living organisms can vary depending on the specific environmental context, such as the presence of other metals or specific types of bacteria .
Biochemische Analyse
Biochemical Properties
Cobalt(II) acetate plays a significant role in biochemical reactions, primarily due to the presence of the cobalt ion. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with molecules, which can influence catalytic activities . The cobalt ion in this compound can interact with enzymes involved in redox reactions, potentially altering their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt ions can mimic hypoxia by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression related to oxygen homeostasis . This can impact cellular metabolism and promote angiogenesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. Cobalt ions can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by stabilizing HIFs, which act as transcription factors for various genes involved in cellular responses to low oxygen levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that cobalt ions can be stable under certain conditions, but their activity may decrease over time due to interactions with other molecules or environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, cobalt ions can have beneficial effects, such as promoting erythropoiesis by stimulating erythropoietin production . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects occur at higher doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, cobalt ions can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates . Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, cobalt ions can be taken up by cells through metal ion transporters and distributed to different cellular compartments . The distribution of this compound within tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Cobalt ions can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, cobalt ions can accumulate in the mitochondria, where they can affect mitochondrial function and energy production. The localization of this compound within cells can determine its specific biochemical and cellular effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt(II) acetate can be achieved through the reaction of Cobalt(II) oxide or Cobalt(II) hydroxide with acetic acid.", "Starting Materials": [ "Cobalt(II) oxide or Cobalt(II) hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dissolve Cobalt(II) oxide or Cobalt(II) hydroxide in acetic acid with stirring.", "Heat the mixture to 60-70°C and continue stirring until the solid has dissolved completely.", "Add water to the mixture slowly while stirring until the desired concentration of Cobalt(II) acetate is achieved.", "Filter the solution to remove any remaining solid impurities.", "Evaporate the solution to dryness to obtain the solid Cobalt(II) acetate." ] } | |
CAS-Nummer |
71-48-7 |
Molekularformel |
C4H8CoO4 |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
acetic acid;cobalt |
InChI |
InChI=1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI-Schlüssel |
WOQRGAPCUQZBRA-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Co+2] |
Kanonische SMILES |
CC(=O)O.CC(=O)O.[Co] |
Color/Form |
Light pink crystals Pink crystals |
Dichte |
Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/ |
melting_point |
298 °C (decomposes) |
| 71-48-7 5931-89-5 6147-53-1 |
|
Physikalische Beschreibung |
Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline] |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Readily soluble in water 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C Soluble in alcohol and dilute acids |
Synonyme |
cobalt(II) acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)
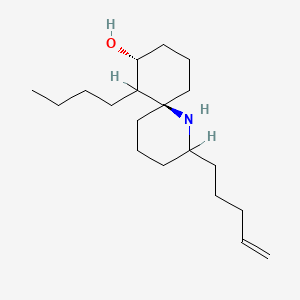
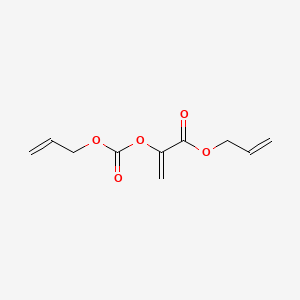
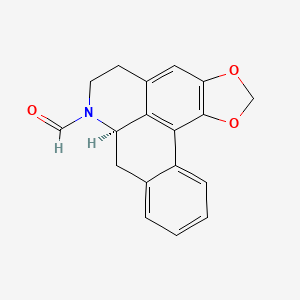
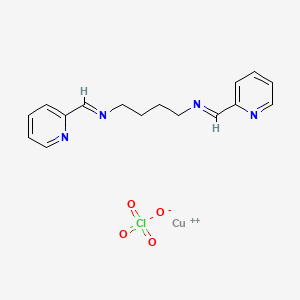
![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)
